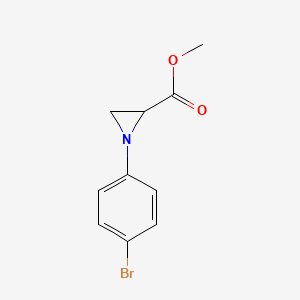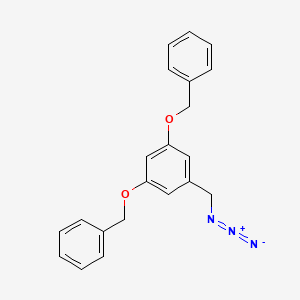![molecular formula C20H22N2 B12535469 (4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile CAS No. 663948-34-3](/img/structure/B12535469.png)
(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile is an organic compound with a complex structure that includes a diphenylmethylidene group, an amino group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile . This method is versatile and can be adapted to produce various α-aminonitriles, including this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Strecker synthesis, where the reaction conditions are optimized for high yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other α-aminonitriles and derivatives of diphenylmethylidene. Examples include:
- (4S)-2-[(Diphenylmethylidene)amino]-4-methylpentanenitrile
- (4S)-2-[(Diphenylmethylidene)amino]-4-methylbutanenitrile
Uniqueness
What sets (4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile apart is its specific structural configuration, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
663948-34-3 |
|---|---|
Fórmula molecular |
C20H22N2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(4S)-2-(benzhydrylideneamino)-4-methylhexanenitrile |
InChI |
InChI=1S/C20H22N2/c1-3-16(2)14-19(15-21)22-20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,19H,3,14H2,1-2H3/t16-,19?/m0/s1 |
Clave InChI |
UJKFTLCAIIOUHN-UCFFOFKASA-N |
SMILES isomérico |
CC[C@H](C)CC(C#N)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CCC(C)CC(C#N)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12535399.png)
![Diethyl [(4-acetamidophenoxy)methyl]phosphonate](/img/structure/B12535405.png)


![3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12535426.png)

![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)

![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)

![3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile](/img/structure/B12535486.png)
![2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one)](/img/structure/B12535487.png)
